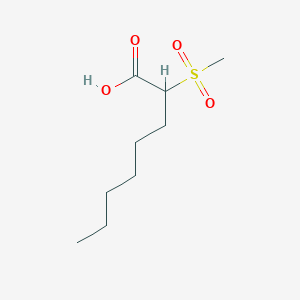![molecular formula C27H22 B14479488 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene CAS No. 67654-21-1](/img/structure/B14479488.png)
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of multiple phenyl groups, which contribute to its distinct chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene typically involves a multi-step process. One common method starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation reaction. This process is often catalyzed by a rhodium complex, which facilitates the formation of the bicyclic structure . The reaction conditions usually involve the use of dichloromethane as a solvent at room temperature, with a turnover frequency of 2.5 h⁻¹ .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of tandem catalysis and efficient synthetic routes are likely employed to scale up the production. The use of flexible NHC-based pincer ligands in rhodium catalysts can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and catalysis.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Used in the synthesis of complex organic molecules and as a precursor for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to engage in unique binding interactions with enzymes or receptors. The phenyl groups can participate in π-π stacking interactions, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1(6),2,4-triene: Similar bicyclic structure but with different substituents.
Methyl bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate: Another bicyclic compound with a carboxylate group.
Uniqueness
2-Methyl-3,4,5-triphenylbicyclo[420]octa-2,4,7-triene is unique due to its specific substitution pattern and the presence of multiple phenyl groups
Propiedades
Número CAS |
67654-21-1 |
|---|---|
Fórmula molecular |
C27H22 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-methyl-3,4,5-triphenylbicyclo[4.2.0]octa-2,4,7-triene |
InChI |
InChI=1S/C27H22/c1-19-23-17-18-24(23)26(21-13-7-3-8-14-21)27(22-15-9-4-10-16-22)25(19)20-11-5-2-6-12-20/h2-18,23-24H,1H3 |
Clave InChI |
HQHWUFZFJGJYEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2C1C=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)
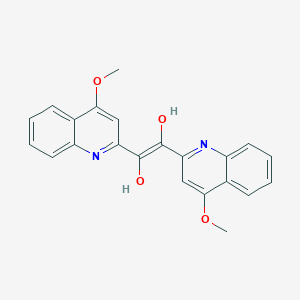
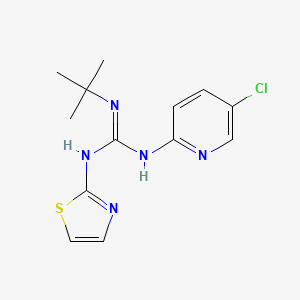
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
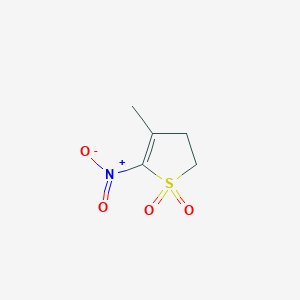
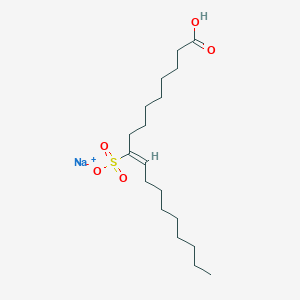
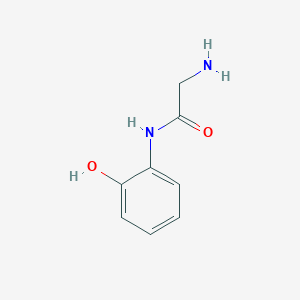
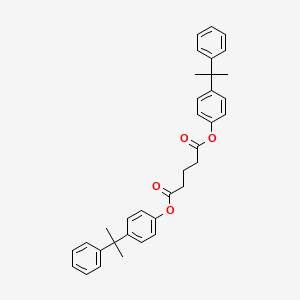
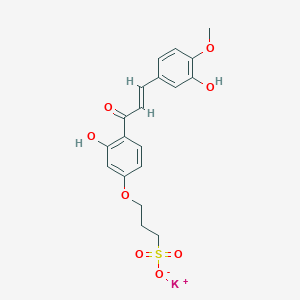
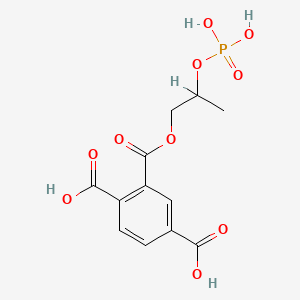

![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

